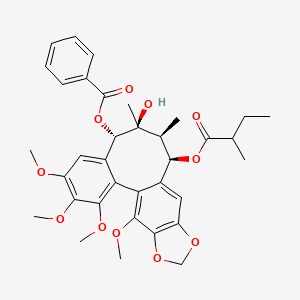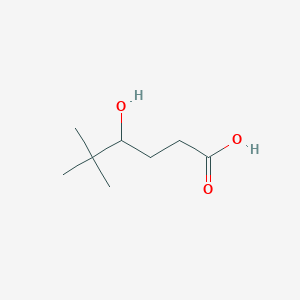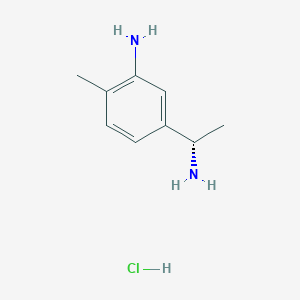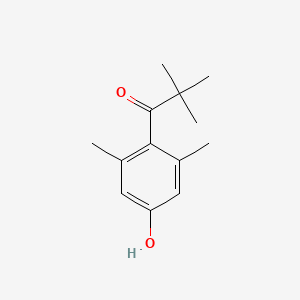
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: The methoxy group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine: A similar compound with an amine group instead of a carboxylic acid group.
3-Methoxy-4-[[3-(oxolan-3-yl)benzoyl]amino]benzoic acid: Another related compound with a benzoyl group.
Uniqueness
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
特性
分子式 |
C8H10N2O5 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c1-13-8(2-3-14-4-8)7-9-5(6(11)12)10-15-7/h2-4H2,1H3,(H,11,12) |
InChIキー |
SIKFWZVKPMTROR-UHFFFAOYSA-N |
正規SMILES |
COC1(CCOC1)C2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



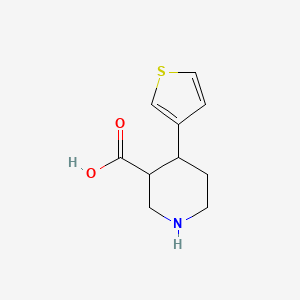
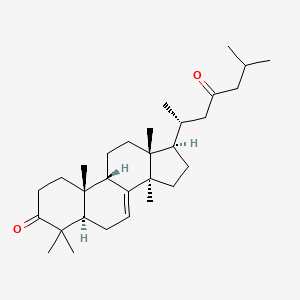

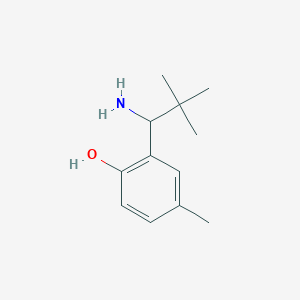
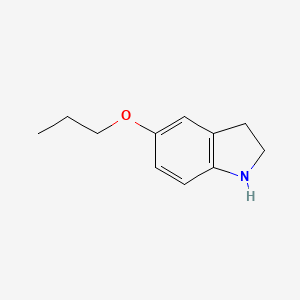

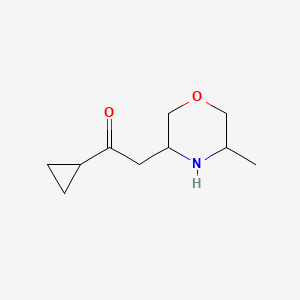
![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
